2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile
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Overview
Description
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is an organic compound with the molecular formula C9H7N3 and a molecular weight of 157.17 g/mol . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetic acid in the presence of trimethylsilyl cyanide (TMSCN) at 0°C. This reaction yields the desired acetonitrile derivative through a nucleophilic addition mechanism.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration . By inhibiting these receptors, the compound can interfere with the signaling pathways that contribute to tumor growth and progression.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: Another derivative of pyrrolopyridine with similar biological activities.
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile: A closely related compound with comparable chemical properties.
Uniqueness
2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research, setting it apart from other pyrrolopyridine derivatives.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-5-3-8-2-1-7-4-6-11-9(7)12-8/h1-2,4,6H,3H2,(H,11,12) |
InChI Key |
DOXPMZKRTFQVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CC#N |
Origin of Product |
United States |
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